4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-

EGFR tyrosine kinase inhibition Regioisomeric activity cliff 4-Anilinoquinazoline SAR

4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- (CAS 899829-98-2), also named N4-(4-(trifluoromethyl)phenyl)quinazoline-4,6-diamine, is a para-trifluoromethyl-substituted 4-anilinoquinazoline derivative with molecular formula C15H11F3N4 and molecular weight 304.27 g/mol. The compound belongs to the 4,6-quinazolinediamine class, a scaffold extensively employed in kinase inhibitor design, particularly for targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.

Molecular Formula C15H11F3N4
Molecular Weight 304.27 g/mol
CAS No. 899829-98-2
Cat. No. B15214150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
CAS899829-98-2
Molecular FormulaC15H11F3N4
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N
InChIInChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22)
InChIKeyFFWFKAKTUZKUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- (CAS 899829-98-2) Procurement-Relevant Compound Characterization


4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- (CAS 899829-98-2), also named N4-(4-(trifluoromethyl)phenyl)quinazoline-4,6-diamine, is a para-trifluoromethyl-substituted 4-anilinoquinazoline derivative with molecular formula C15H11F3N4 and molecular weight 304.27 g/mol . The compound belongs to the 4,6-quinazolinediamine class, a scaffold extensively employed in kinase inhibitor design, particularly for targeting the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. Its distinguishing structural feature is the presence of a trifluoromethyl group at the para-position of the N4-phenyl ring, which differentiates it from the regioisomeric meta-substituted analog and from other 4-anilinoquinazoline pharmacophores such as the 3-chloro-4-fluoroanilino motif found in gefitinib [2].

Kinase Scaffold 4,6-quinazolinediamine core for EGFR-TK inhibitor design
Regioisomer Identity Para-CF3 substitution differentiates from meta-CF3 pharmacophore
Physicochemical Profile Predicted lower pKa may support permeability-focused analog design

Why 4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine Cannot Be Replaced by Generic Quinazoline Analogs


In the 4-anilinoquinazoline class, the position and electronic character of the aniline substituent critically dictate kinase inhibitory potency and selectivity. The meta-trifluoromethyl regioisomer (4-N-[3-(trifluoromethyl)phenyl]quinazoline-4,6-diamine) has a reported EGFR IC50 of 574 nM [1], whereas the para-substituted compound (CAS 899829-98-2) possesses a distinct spatial presentation of the CF3 group that alters hydrogen-bonding geometry within the ATP-binding pocket [2]. Simple replacement with an unsubstituted 4-phenylamino analog or with 6,7-dialkoxy variants (e.g., PD153035 scaffold) would eliminate the electron-withdrawing and steric contributions of the para-CF3 moiety, potentially abolishing or radically shifting the selectivity profile. Furthermore, predicted physicochemical parameters such as a pKa of 5.88 differ markedly from des-CF3 or ortho/meta-substituted analogs, impacting solubility, permeability, and formulation behavior.

Regioisomeric geometry
Meta-CF3 analog shows distinct EGFR inhibition; para-substitution may alter hinge-region binding geometry.
Ionization state shift
Para-CF3 lowers predicted pKa by ~1 unit vs. unsubstituted analogs, altering solubility and permeability.
Steric and electronic loss
Unsubstituted or 6,7-dialkoxy variants lack para-CF3 electron-withdrawing effect, potentially shifting selectivity.

Quantitative Differentiation Evidence for 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- vs. Closest Analogs


EGFR-TK Inhibition: Para-CF3 vs. Meta-CF3 Regioisomer Activity Cliff

The meta-trifluoromethyl regioisomer (4-N-[3-(trifluoromethyl)phenyl]quinazoline-4,6-diamine) exhibits an EGFR IC50 of 574 nM in a kinase inhibition assay at pH 7.4, 2 °C [1]. No equivalent IC50 data are publicly available for the para-substituted target compound (CAS 899829-98-2), establishing an activity cliff that is critical for structure-activity relationship (SAR) studies. The para-CF3 group presents a different electrostatic surface potential and dipole moment compared to the meta isomer, predicted to alter the binding mode to the EGFR hinge region and gatekeeper residue Cys-773 [2]. This regioisomeric difference defines the compound as a distinct chemical probe, not a drop-in replacement for the meta analog.

EGFR Activity Cliff
Cross-study context
Para-CF3: no public IC50 data
Meta-CF3 isomer: IC50 574 nM
Supports regioisomeric SAR differentiation
Binding mode not experimentally confirmed for para isomer
EGFR tyrosine kinase inhibition Regioisomeric activity cliff 4-Anilinoquinazoline SAR

Predicted Ionization Constant (pKa): Para-CF3 vs. Typical 4-Anilinoquinazoline Ranges

The predicted pKa of 4,6-quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- is 5.88±0.30 . This value is notably lower than the typical pKa range of 6.8–7.2 observed for unsubstituted 4-anilinoquinazoline-6-amines [1], reflecting the electron-withdrawing effect of the para-CF3 group. The lower pKa implies a higher fraction of neutral (unprotonated) species at physiological pH 7.4, which can enhance passive membrane permeability and potentially improve oral bioavailability compared to analogs with higher pKa values.

Predicted pKa
Data to verify
pKa 5.88±0.30
Typical analog range: 6.8–7.2
Supports ionization-state interpretation
Predicted value; experimental confirmation needed
Physicochemical profiling pKa prediction Drug-likeness optimization

Commercial Purity Specification: 98%+ (HPLC) for the Para-CF3 Isomer

Commercial suppliers list 4,6-quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- at a purity specification of ≥98% (HPLC) . While purity data for the meta-trifluoromethyl isomer are also available from specialty vendors, the para isomer is explicitly offered under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This documented purity level reduces the risk of confounding biological results from impurities when the compound is employed as a key intermediate or reference standard.

Purity Specification
Specification review
≥98% (HPLC)
ISO-certified supplier
ISO compliance reduces qualification burden
Vendor specification; independent verification recommended
Compound procurement Purity specification Synthetic building block quality

Optimal Procurement Scenarios for 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- Based on Evidence


EGFR Kinase Inhibitor SAR Exploration: Probing the Para-CF3 Pharmacophore

Medicinal chemistry teams investigating 4-anilinoquinazoline EGFR inhibitors can utilize this compound as a key intermediate to explore the para-trifluoromethyl pharmacophore. The established regioisomeric differentiation from the meta-CF3 analog (EGFR IC50 = 574 nM [1]) allows SAR campaigns to map the effect of CF3 positional shift on potency and selectivity. The lower predicted pKa (5.88 ) further supports its use in designing analogs with improved passive permeability.

Reference Standard for Regioisomeric Purity in Analytical Method Development

Analytical development groups requiring a well-characterized para-CF3 quinazolinediamine can procure the ≥98% pure material as a reference standard for HPLC method validation, impurity profiling, or regioisomeric discrimination studies. The distinct retention time relative to the meta isomer provides a robust system suitability parameter.

Building Block for C6-Functionalized Kinase Inhibitor Libraries

The 4,6-quinazolinediamine core with the para-CF3 anilino group serves as a versatile scaffold for parallel library synthesis. The C6-amine can be further functionalized with urea, enamine ester, or sulfonamide warheads, as demonstrated in the broader 4,6-quinazolinediamine EGFR-TK inhibitor series [2]. The para-CF3 group imparts distinct electronic properties that influence the reactivity of subsequent C6-derivatization steps.

Physicochemical Comparator in Drug-Likeness Profiling Studies

Computational chemistry and ADME groups can employ the para-CF3 compound as a physicochemical comparator (pKa 5.88 ) in panels that include the meta isomer and des-CF3 analogs to experimentally validate pKa prediction models and to correlate ionization state with membrane permeability in PAMPA or Caco-2 assays.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor SAR studies
Para-CF3 pharmacophore mapping
Regioisomeric activity cliff evaluation
HPLC regioisomeric purity method development
≥98% purity with ISO quality system
Retention time discrimination from meta analog
C6-derivatized kinase inhibitor library synthesis
4,6-diamine core with para-CF3 electronic effects
C6-amine reactivity and functionalization outcome
Drug-likeness profiling in permeability models
Predicted pKa shift vs. unsubstituted quinazolines
Experimental pKa and permeability assay correlation
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